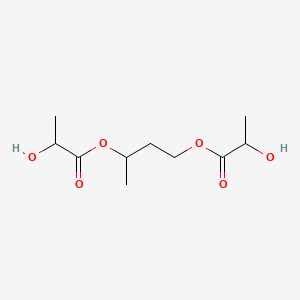
1-Methylpropane-1,3-diyl bislactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpropane-1,3-diyl bislactate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanoic acid and is characterized by the presence of two lactate groups attached to a 1-methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpropane-1,3-diyl bislactate can be synthesized through the esterification of 1-methylpropane-1,3-diol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpropane-1,3-diyl bislactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactate groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ester derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Methylpropane-1,3-diyl bislactate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as a biodegradable polymer precursor.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-methylpropane-1,3-diyl bislactate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydrolysis to release lactic acid, which can then participate in metabolic pathways such as the citric acid cycle. The ester groups in the compound can also interact with enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol: A diol with similar structural features but without the lactate groups.
Lactic Acid: A simple hydroxy acid that forms the lactate groups in 1-methylpropane-1,3-diyl bislactate.
Propanoic Acid: The parent acid from which the lactate groups are derived.
Uniqueness: this compound is unique due to the presence of two lactate groups attached to a 1-methylpropane backbone. This structure imparts specific chemical and physical properties, such as enhanced biodegradability and biocompatibility, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79495-74-2 |
|---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-(2-hydroxypropanoyloxy)butyl 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O6/c1-6(16-10(14)8(3)12)4-5-15-9(13)7(2)11/h6-8,11-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
DTDLSUQWGODPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C(C)O)OC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


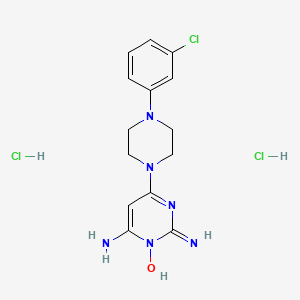
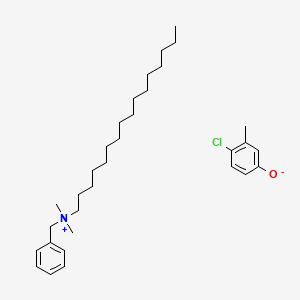


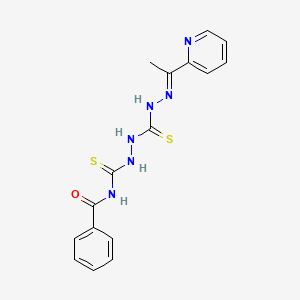

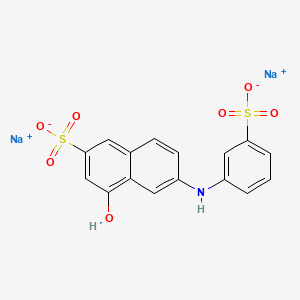




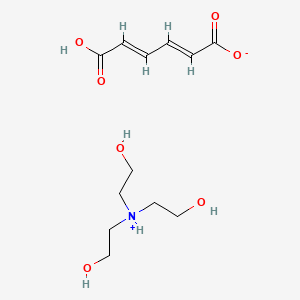
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

